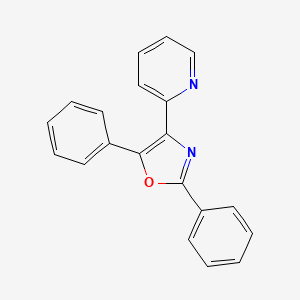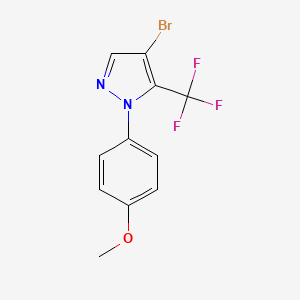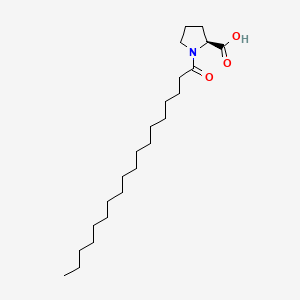![molecular formula C11H9N3O B12886534 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole. Benzimidazole is known for its wide range of biological activities, while isoxazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoxazole moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
科学的研究の応用
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is not well-documented. based on the known activities of benzimidazole and isoxazole derivatives, the compound may interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the biological context and the specific activity being studied.
類似化合物との比較
Similar Compounds
4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde: A related compound with a similar benzimidazole moiety.
2-Phenylbenzimidazole: Another benzimidazole derivative with known biological activities.
Isoxazole derivatives: Various isoxazole compounds with diverse chemical and biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is unique due to the combination of benzimidazole and isoxazole moieties in a single molecule. This structural feature offers potential for diverse applications and interactions with different molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-15-7-8/h1-4,6-7H,5H2,(H,13,14) |
InChIキー |
HPHZXLNHWZJSKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)



